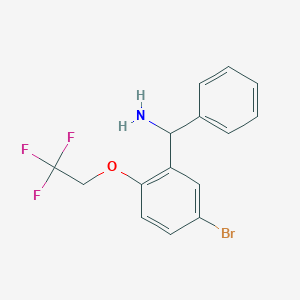

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine

Description

“(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine” is a substituted methanamine derivative featuring a bromine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position of one phenyl ring, with a second phenyl group attached to the methanamine core. This structure combines halogenated and fluorinated substituents, which are known to enhance lipophilicity, metabolic stability, and binding specificity in medicinal chemistry .

Properties

IUPAC Name |

[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF3NO/c16-11-6-7-13(21-9-15(17,18)19)12(8-11)14(20)10-4-2-1-3-5-10/h1-8,14H,9,20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHPGOKMXFTHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanamines, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds similar to (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine exhibit anticancer properties. The bromine atom and trifluoroethoxy group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Research has indicated that halogenated compounds can influence the biological activity of pharmaceuticals by altering their lipophilicity and electronic properties .

Neuropharmacology : There is ongoing research into the neuropharmacological effects of amines like (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine. Compounds with similar structures have been studied for their potential as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems .

Material Science

Fluorinated Polymers : The trifluoroethoxy group in this compound makes it a candidate for developing fluorinated polymers with unique thermal and chemical resistance properties. These materials are valuable in coatings and electronic applications where durability is essential .

Synthetic Chemistry

Building Block for Synthesis : This compound can serve as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new compounds with tailored properties for specific applications in pharmaceuticals or agrochemicals .

Case Study 1: Anticancer Properties

A study conducted on brominated phenyl compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression. The incorporation of the trifluoroethoxy group was found to enhance the selectivity of these compounds towards cancer cells compared to normal cells .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, a related compound was tested for its effects on serotonin receptors. The results indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential use in treating depression and anxiety disorders. Further investigations are required to confirm these findings for (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine specifically .

Mechanism of Action

The mechanism of action of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and phenyl groups contribute to its binding affinity with target proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine” with structurally analogous methanamine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Insights from Structural Comparisons:

Substituent Effects :

- The trifluoroethoxy group (CF₃CH₂O) in the target compound enhances electronegativity and metabolic stability compared to methoxy (OCH₃) or difluoroethoxy (CHF₂CH₂O) groups .

- Bromine at the 5-position may improve binding affinity in halogen-bonding interactions, as seen in kinase inhibitors .

Pharmacological Potential: Compounds like N-aryl-N′-[4-(pyridin-2-ylmethyl)benzothiazoles] () demonstrate anticancer activity, suggesting that the target compound’s diphenylmethanamine scaffold could exhibit similar properties . The absence of a second phenyl group in analogs like [3-(2,2,2-trifluoroethoxy)phenyl]methanamine may reduce steric hindrance but limit target specificity .

Physicochemical Properties :

- The target compound’s higher molecular weight (~372.18 g/mol) compared to simpler analogs (e.g., 205.18 g/mol for [3-(2,2,2-trifluoroethoxy)phenyl]methanamine) implies reduced solubility but increased lipophilicity, which could enhance blood-brain barrier penetration .

Biological Activity

(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine is a fluorinated organic compound that has garnered attention due to its potential biological activities. The trifluoroethoxy group enhances its lipophilicity, which may facilitate interactions with biological targets. This article reviews the biological activity of this compound based on various studies and research findings.

- Molecular Formula : C13H13BrF3NO

- Molecular Weight : 352.15 g/mol

- CAS Number : 2270909-65-2

The mechanism of action for (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine involves:

- Lipophilicity : The trifluoroethoxy group increases the compound's ability to penetrate cell membranes.

- Hydrogen Bonding : The methanamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance:

- Inhibition of Enzymatic Activity : Studies have shown that similar trifluoromethyl-containing compounds can inhibit enzymes such as reverse transcriptase and 5-hydroxytryptamine (5-HT) uptake by significantly increasing potency .

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer properties, particularly when used in combination with other therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine:

Table 1: Summary of Biological Activities

Toxicological Profile

The safety profile of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(phenyl)methanamine is critical for its potential therapeutic use:

- Hazard Statements : Classified as harmful if swallowed (H302), causing severe skin burns and eye damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.